![molecular formula C13H11BrN2O3 B2703726 3-(7-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione CAS No. 2229976-08-1](/img/structure/B2703726.png)
3-(7-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(7-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione” is a lenalidomide analog that can be useful in PROTAC research . It is a BDP linker containing a carboxylic acid .
Synthesis Analysis
The terminal carboxylic acid of this compound can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond .Molecular Structure Analysis
The molecular formula of this compound is C22H19BF2N2O2 . It has a molecular weight of 392.2 .Chemical Reactions Analysis
The terminal carboxylic acid of this compound can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond .Scientific Research Applications
- Role of 3-(7-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione : This compound serves as a lenalidomide analog, which can be used in PROTAC research. It plays a crucial role in the design and synthesis of PROTAC molecules that target specific disease-related proteins for degradation .
- Application : Researchers utilize 3-(7-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione to study CRBN-mediated protein degradation pathways. Understanding CRBN recruitment can lead to novel therapeutic strategies .
- Impact : Researchers investigate its effects on cancer cell lines, tumor growth, and potential anti-cancer mechanisms. Studies have explored its impact on cell proliferation, apoptosis, and angiogenesis .
- Research Focus : Scientists explore its effects on immune cells, cytokine production, and immune response modulation. It may have applications in autoimmune diseases and transplantation .
- Potential : Researchers study its effects on glucose metabolism, lipid homeostasis, and mitochondrial function. Insights gained could lead to therapeutic interventions for metabolic disorders .
PROTAC Development
CRBN Protein Recruitment
Cancer Research
Immunomodulation
Metabolic Disorders
Rheumatology and Inflammation
Mechanism of Action
As a lenalidomide analog, this compound may have similar mechanisms of action to lenalidomide. Lenalidomide is an immunomodulatory agent that is a ligand of ubiquitin E3 ligase cereblon, inducing the enzyme to degrade the Ikaros transcription factors IKAROS family zinc finger 1 (IKZF1) and IKZF3 .
It is soluble in DMF, DMSO, and DCM . It should be stored at -20°C .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(4-bromo-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2O3/c14-8-3-1-2-7-6-16(13(19)11(7)8)9-4-5-10(17)15-12(9)18/h1-3,9H,4-6H2,(H,15,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYWTUUBOXDYLNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.